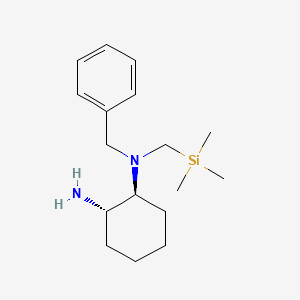
(1S,2S)-2-N-benzyl-2-N-(trimethylsilylmethyl)cyclohexane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2S)-2-N-benzyl-2-N-(trimethylsilylmethyl)cyclohexane-1,2-diamine is a chiral diamine compound with significant applications in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes a cyclohexane ring substituted with benzyl and trimethylsilylmethyl groups on the nitrogen atoms. The chiral nature of this compound makes it valuable in asymmetric synthesis and catalysis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-N-benzyl-2-N-(trimethylsilylmethyl)cyclohexane-1,2-diamine typically involves the following steps:
Starting Materials: The synthesis begins with (1S,2S)-cyclohexane-1,2-diamine as the chiral backbone.
Benzylation: The first step involves the benzylation of one of the nitrogen atoms using benzyl chloride in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(1S,2S)-2-N-benzyl-2-N-(trimethylsilylmethyl)cyclohexane-1,2-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and trimethylsilylmethyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Benzyl chloride, trimethylsilylmethyl chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding amine oxides, while reduction may produce secondary amines.
Wissenschaftliche Forschungsanwendungen
(1S,2S)-2-N-benzyl-2-N-(trimethylsilylmethyl)cyclohexane-1,2-diamine has a wide range of scientific research applications:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Investigated for its potential use in drug development and as a building block for therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (1S,2S)-2-N-benzyl-2-N-(trimethylsilylmethyl)cyclohexane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound’s chiral nature allows it to selectively bind to certain enzymes and receptors, influencing their activity. This selective binding is crucial in asymmetric catalysis, where the compound acts as a chiral ligand to induce enantioselectivity in chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1S,2S)-Cyclohexane-1,2-diamine: The parent compound without the benzyl and trimethylsilylmethyl groups.
(1R,2R)-Cyclohexane-1,2-diamine: The enantiomer of the parent compound.
N,N’-Dimethylcyclohexane-1,2-diamine: A derivative with methyl groups on the nitrogen atoms.
Uniqueness
The uniqueness of (1S,2S)-2-N-benzyl-2-N-(trimethylsilylmethyl)cyclohexane-1,2-diamine lies in its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both benzyl and trimethylsilylmethyl groups enhances its reactivity and selectivity in various chemical reactions, making it a valuable compound in asymmetric synthesis and catalysis.
Eigenschaften
Molekularformel |
C17H30N2Si |
|---|---|
Molekulargewicht |
290.5 g/mol |
IUPAC-Name |
(1S,2S)-2-N-benzyl-2-N-(trimethylsilylmethyl)cyclohexane-1,2-diamine |
InChI |
InChI=1S/C17H30N2Si/c1-20(2,3)14-19(13-15-9-5-4-6-10-15)17-12-8-7-11-16(17)18/h4-6,9-10,16-17H,7-8,11-14,18H2,1-3H3/t16-,17-/m0/s1 |
InChI-Schlüssel |
CPYLMAUPYBSKIC-IRXDYDNUSA-N |
Isomerische SMILES |
C[Si](C)(C)CN(CC1=CC=CC=C1)[C@H]2CCCC[C@@H]2N |
Kanonische SMILES |
C[Si](C)(C)CN(CC1=CC=CC=C1)C2CCCCC2N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


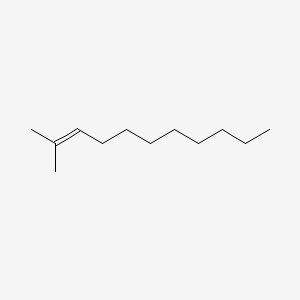


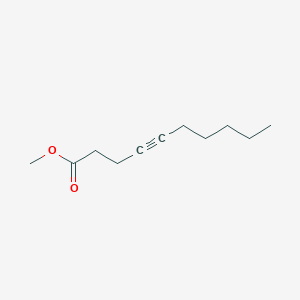




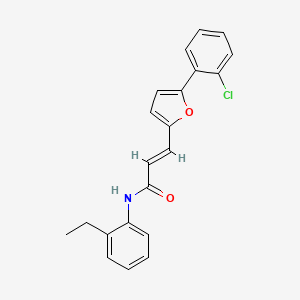

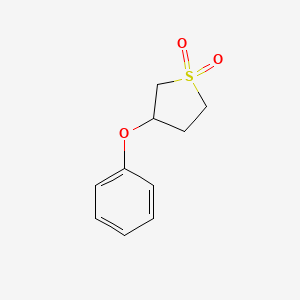


![1-[5-(3,4-Dimethylcyclohex-3-en-1-yl)pentan-2-yl]-4-methylbenzene](/img/structure/B11940470.png)
